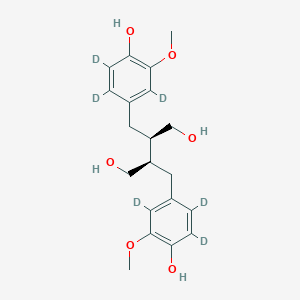![molecular formula C₁₄H₂₂O₄ B1146438 (1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester CAS No. 1217834-81-5](/img/no-structure.png)
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of organic chemicals characterized by complex structures involving cycloalkanes, ethers, and esters. Such compounds are of interest in various fields of chemistry and pharmacology due to their potential applications and unique properties.
Synthesis Analysis
The synthesis of complex esters often involves multi-step chemical reactions, including functional group transformations and the formation of cyclic structures. Key steps may involve esterification, cyclization, and the use of protecting groups to achieve the desired stereochemistry (Razzaghi-Asl et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their chemical behavior and potential applications. Techniques like NMR spectroscopy, X-ray crystallography, and computational modeling play essential roles in elucidating the structure and stereochemistry of complex organic molecules (Kutsumizu & Schlick, 2005).
Chemical Reactions and Properties
Esters and ethers within the molecule contribute to its reactivity and chemical properties. These functional groups can undergo reactions such as hydrolysis, oxidation, and various nucleophilic substitutions, impacting the compound's stability and reactivity (Barabanova et al., 1976).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and optical activity, are influenced by their molecular structure. Understanding these properties is crucial for their practical application and handling (Oh et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, stereochemistry, and reactivity towards various reagents, are determined by the functional groups present in the molecule. These properties are essential for predicting the behavior of the compound in chemical reactions and in biological systems (Sevostyanova & Batashev, 2023).
Scientific Research Applications
Synthesis and Chemical Reactivity
Bicyclic compounds, akin to the specified ester, are pivotal in synthetic chemistry, serving as intermediates in complex chemical syntheses. For instance, Elinson et al. (2006) demonstrated the stereoselective electrocatalytic cyclization of 3-substituted 2,2-dicyanocyclopropane-1,1-dicarboxylic acid esters, yielding bicyclic compounds with high efficiency. This process underscores the potential of bicyclic esters in synthesizing novel compounds with precise stereochemical control (Elinson, Fedukovich, Starikova, Vereshchagin, Belyakov, Gorbunov, & Nikishin, 2006).
Pharmaceutical Intermediate Synthesis
Bicyclic esters play a critical role in the synthesis of pharmaceutical intermediates. Puppala, Subbaiah, & Maheswaramma (2022) developed a method for the ultra-trace level detection and quantification of a genotoxic impurity in oseltamivir phosphate, a widely used antiviral drug. This research highlights the importance of bicyclic compounds in ensuring the purity and efficacy of pharmaceutical products (Puppala, Subbaiah, & Maheswaramma, 2022).
Materials Science Applications
In materials science, bicyclic compounds have been explored for their potential in creating novel materials. Shin, Kawaue, Okamura, & Shirai (2004) synthesized new diepoxy crosslinkers containing thermally degradable sulfonate ester linkages, showcasing the utility of bicyclic esters in developing photo-crosslinkable and thermally reversible materials, which could have applications in smart coatings and adhesives (Shin, Kawaue, Okamura, & Shirai, 2004).
Advanced Synthetic Methods
Advanced synthetic methods involving bicyclic compounds have also been developed to enhance reaction efficiencies. For example, Kwasek et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, demonstrating the versatility of bicyclic compounds in synthesizing bioactive molecules with potential therapeutic applications (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Polymer Science
In polymer science, bicyclic esters have been utilized in ring-opening metathesis polymerization (ROMP) to create polymers with unique properties. Kwasek & Bogdał (2014) synthesized polymers from 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester, through ROMP, illustrating the potential of bicyclic compounds in designing functional polymers (Kwasek & Bogdał, 2014).
Future Directions
properties
CAS RN |
1217834-81-5 |
|---|---|
Product Name |
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester |
Molecular Formula |
C₁₄H₂₂O₄ |
Molecular Weight |
254.32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)
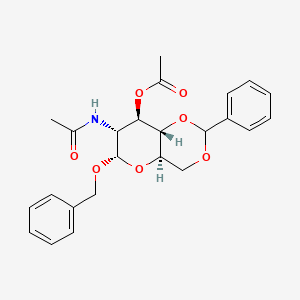
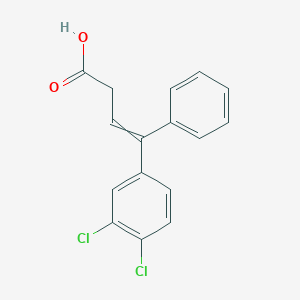
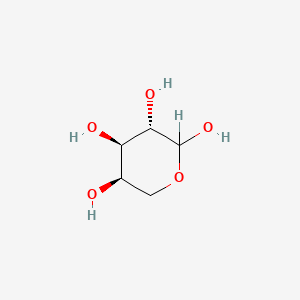
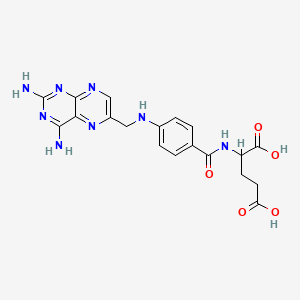
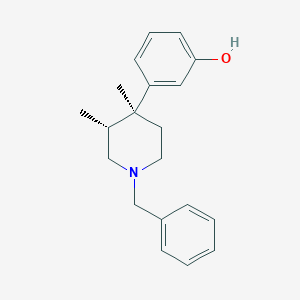
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
